Cas no 54031-97-9 (2-Hydroxy-4-oxopentanoic acid)

2-Hydroxy-4-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-oxopentanoic acid

- 2-hydroxy-4-oxo-2-pentanoic acid

- Pentanoic acid, 2-hydroxy-4-oxo- (9CI)

-

- インチ: InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)

- InChIKey: QTSNVMMGKAPSRT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CC(C(=O)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

2-Hydroxy-4-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737720-1g |

2-Hydroxy-4-oxopentanoic acid |

54031-97-9 | 98% | 1g |

¥2228.00 | 2024-05-09 | |

| TRC | H943840-2.5mg |

2-Hydroxy-4-oxopentanoic Acid |

54031-97-9 | 2.5mg |

$253.00 | 2023-05-18 | ||

| TRC | H943840-25mg |

2-Hydroxy-4-oxopentanoic Acid |

54031-97-9 | 25mg |

$ 3000.00 | 2023-09-07 |

2-Hydroxy-4-oxopentanoic acid 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

2-Hydroxy-4-oxopentanoic acidに関する追加情報

Professional Introduction to 2-Hydroxy-4-oxopentanoic acid (CAS No. 54031-97-9)

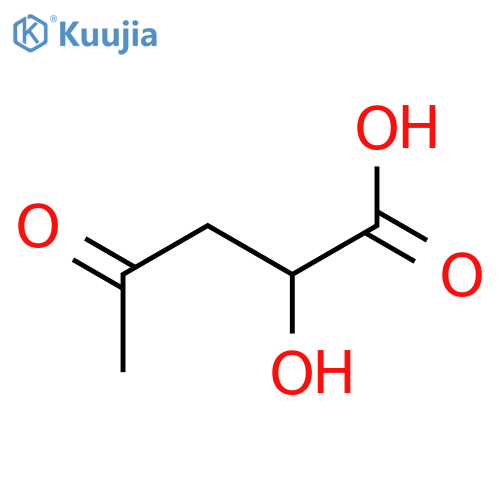

2-Hydroxy-4-oxopentanoic acid, identified by its Chemical Abstracts Service (CAS) number 54031-97-9, is a significant compound in the field of organic chemistry and biochemistry. This β-keto acid derivative has garnered attention due to its versatile applications in pharmaceutical synthesis, metabolic studies, and as a key intermediate in the production of various biochemical products. The compound's unique structural properties, characterized by a hydroxyl group and a carbonyl group positioned on adjacent carbon atoms, make it a valuable candidate for further research and development.

The molecular structure of 2-Hydroxy-4-oxopentanoic acid consists of a five-carbon chain with functional groups that contribute to its reactivity and utility. The presence of both a hydroxyl (-OH) and a keto (C=O) group allows for diverse chemical transformations, making it a crucial building block in synthetic chemistry. This compound has been extensively studied for its potential role in enzymatic reactions and as a precursor in the synthesis of more complex molecules.

In recent years, research on 2-Hydroxy-4-oxopentanoic acid has been particularly focused on its applications in drug development. The compound's ability to participate in condensation reactions and form esters or amides has made it a valuable intermediate in the synthesis of pharmaceuticals. For instance, derivatives of this acid have been explored as intermediates in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The growing interest in green chemistry has also prompted investigations into sustainable methods for synthesizing 2-Hydroxy-4-oxopentanoic acid, leveraging biocatalytic approaches to enhance yield and reduce environmental impact.

Moreover, the biochemical significance of 2-Hydroxy-4-oxopentanoic acid extends to its role in metabolic pathways. Studies have indicated that this compound may be involved in the degradation of certain amino acids and fatty acids, contributing to energy metabolism. Its incorporation into metabolic flux analysis models has provided insights into the intricate networks that govern cellular respiration and biosynthesis. The compound's potential as a biomarker or therapeutic target remains an active area of investigation, with researchers exploring its interactions with enzymes such as transaminases and dehydrogenases.

The pharmaceutical industry has also recognized the importance of 2-Hydroxy-4-oxopentanoic acid as a scaffold for drug discovery. Its structural motif has been incorporated into libraries of compounds designed for high-throughput screening (HTS) to identify novel bioactive molecules. The compound's ability to chelate metal ions has further expanded its utility, with applications in metallodrug development aimed at targeting specific pathological conditions. Recent advances in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic properties, streamlining the process of designing derivatives with enhanced therapeutic profiles.

From an industrial perspective, the synthesis of 2-Hydroxy-4-oxopentanoic acid has been optimized for scalability and cost-effectiveness. Modern synthetic routes often involve catalytic processes that minimize waste and improve atom economy, aligning with global trends toward sustainable manufacturing practices. The compound's stability under various conditions has also facilitated its use in large-scale production, ensuring consistent quality for downstream applications.

The role of 2-Hydroxy-4-oxopentanoic acid in academic research continues to evolve, with interdisciplinary collaborations driving innovation across multiple domains. Chemists, biochemists, and pharmacologists are increasingly leveraging this compound to explore new frontiers in molecular medicine. As our understanding of its properties expands, so does its potential to contribute to advancements in human health and industrial applications.

54031-97-9 (2-Hydroxy-4-oxopentanoic acid) 関連製品

- 5287-64-9(5-KETO-D-GLUCONIC ACID)

- 109628-38-8(6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-5,11-dimethyl-2-[2-(1-piperidinyl)ethyl]-, chloride)

- 7182-32-3(Benzofuran, 5-methoxy-2-phenyl-)

- 2137721-43-6(Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)

- 1330003-83-2([(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol)

- 461045-15-8(4-(3-chloro-4-hydroxyphenyl)benzonitrile)

- 1934538-65-4(4-(piperidin-4-yl)-1H-pyrazol-5-amine)

- 1172919-42-4(4-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride)

- 954608-69-6(3-{3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(4-ethoxyphenyl)urea)

- 2227850-77-1(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid)